molecular formula C13H11NO B1397442 4-(5-Methylpyridin-2-yl)benzaldehyde CAS No. 1008744-15-7

4-(5-Methylpyridin-2-yl)benzaldehyde

Cat. No. B1397442
CAS RN: 1008744-15-7
M. Wt: 197.23 g/mol
InChI Key: BPBKKYUTIIKTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “4-(5-Methylpyridin-2-yl)benzaldehyde” can be represented by the InChI code: 1S/C13H11NO/c1-10-2-7-13(14-8-10)12-5-3-11(9-15)4-6-12/h2-9H,1H3 . This compound has a molecular weight of 197.24 .


Physical And Chemical Properties Analysis

“4-(5-Methylpyridin-2-yl)benzaldehyde” is a solid at room temperature . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Biocompatible Chemosensors for pH

A study by Dhawa et al. (2020) explored compounds related to 4-(5-Methylpyridin-2-yl)benzaldehyde as fluorescent chemosensors for pH, specifically 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde (HM-2py-B). These chemosensors can discriminate between normal cells and cancer cells due to different pH environments, demonstrating potential applications in cancer research and diagnostics (Dhawa et al., 2020).

Fluorescent Reagent for Zn2+ Detection

Lin et al. (2009) synthesized 4-(2,2′-Bipyridine-5-yl)benzaldehyde, which acts as a fluorescent reagent for Zn2+ with emission in the near-infrared region. This compound shows significant changes in fluorescence when interacting with Zn2+, making it a valuable tool for detecting zinc in environmental samples (Lin et al., 2009).

Synthesis and Curing of Poly(styrylpyridine)s

Research by Clavreul et al. (1987) focused on compounds derived from the condensation of 2-methylpyridine and similar pyridines with benzaldehyde, relevant to the synthesis of poly(styrylpyridine)s. These findings contribute to the understanding of the structural properties and synthesis methods for materials science applications (Clavreul et al., 1987).

'On-Solvent' Multicomponent Synthesis

Elinson et al. (2018) reported an 'on-solvent' multicomponent reaction involving benzaldehydes and 4–hydroxy-6-methylpyridin-2(1H)-one, leading to the formation of substituted pyrano[3,2-c]pyridines. These compounds have potential biomedical applications, indicating the versatility of benzaldehyde derivatives in medicinal chemistry (Elinson et al., 2018).

Safety And Hazards

This compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(5-methylpyridin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-7-13(14-8-10)12-5-3-11(9-15)4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBKKYUTIIKTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methylpyridin-2-yl)benzaldehyde

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-methylpyridine (2 g), (4-formylphenyl)boronic acid (3.5 g), tetrakis(triphenylphosphine)palladium(0) (0.672 g), and potassium carbonate (4.8 g) was dried under high vacuum for 10 minutes and dry dimethylformamide (15 mL) was added at room temperature. The reaction mixture was heated at 110° C. for 6 hours, and then quenched with water and extracted with ethyl acetate. The organic layer was washed with water and brine solution, and dried over anhydrous sodium sulphate. The solvent was evaporated under reduced pressure to obtain a residue which was purified by column chromatography over silica gel using 20% ethyl acetate in hexane as eluant to afford the title compound (2.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0.672 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methylpyridin-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(5-Methylpyridin-2-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(5-Methylpyridin-2-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(5-Methylpyridin-2-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(5-Methylpyridin-2-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(5-Methylpyridin-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.